molecular formula C24H22ClN3O B11407412 4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11407412
M. Wt: 403.9 g/mol
InChI Key: YHYMBZZYSUZGSV-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with 4-Methylbenzyl Group: The benzimidazole core is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of 4-Chlorobenzamide Moiety: The final step involves the acylation of the substituted benzimidazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of chlorine with other functional groups.

Scientific Research Applications

4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methylbenzyl)benzamide
  • 4-chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide
  • 4-chloro-N-(1-naphthalen-1-yl-ethyl)benzamide

Uniqueness

4-chloro-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

4-chloro-N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C24H22ClN3O/c1-16-7-9-18(10-8-16)15-28-22-6-4-3-5-21(22)27-23(28)17(2)26-24(29)19-11-13-20(25)14-12-19/h3-14,17H,15H2,1-2H3,(H,26,29)

InChI Key

YHYMBZZYSUZGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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